molecular formula C51H90N2O15Si B566208 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate CAS No. 93512-87-9

4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate

Cat. No.: B566208
CAS No.: 93512-87-9
M. Wt: 999.365
InChI Key: OWEOXEWZCLYMKP-FXHDWENNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate is a chemically modified derivative of spiramycin, an antibiotic belonging to the macrolide class. This compound is primarily used as an intermediate in the preparation of chemically modified spiramycins . The molecular formula of this compound is C51H90N2O15Si, and it has a molecular weight of 999.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate involves multiple steps, starting from the parent compound spiramycin. The key steps include the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups and the formation of the dioxabicyclo structure. The reaction conditions typically involve the use of solvents like chloroform and dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production capacity ranges from kilograms to metric tons, with cleanroom environments maintained at Class 100 to Class 100,000 levels.

Chemical Reactions Analysis

Types of Reactions

4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols or alkanes .

Scientific Research Applications

4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of other chemically modified spiramycins.

    Biology: In studies involving the mechanism of action of macrolide antibiotics.

    Medicine: In the development of new antibiotic formulations.

    Industry: In the large-scale production of spiramycin derivatives for pharmaceutical use

Mechanism of Action

The mechanism of action of 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate is similar to that of spiramycin. It binds to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, making it an effective antibiotic .

Comparison with Similar Compounds

Similar Compounds

    Spiramycin: The parent compound from which 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate is derived.

    Erythromycin: Another macrolide antibiotic with a similar mechanism of action.

    Azithromycin: A more advanced macrolide with improved pharmacokinetic properties.

Uniqueness

This compound is unique due to its chemically modified structure, which enhances its stability and potentially its efficacy.

Properties

IUPAC Name

[(2S,5S)-2-[[(1R,5R,7E,9E,11R,12R,14R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,5S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H90N2O15Si/c1-29-25-35-26-41(68-69(16,17)50(7,8)9)65-38(27-39(55)59-30(2)21-19-18-20-22-37(29)64-40-24-23-36(52(11)12)31(3)60-40)46(58-15)45(35)67-49-47(63-34(6)54)43(53(13)14)44(32(4)62-49)66-42-28-51(10,57)48(56)33(5)61-42/h18-20,22,29-33,35-38,40-49,56-57H,21,23-28H2,1-17H3/b19-18+,22-20+/t29-,30-,31?,32?,33?,35-,36+,37+,38-,40+,41?,42+,43?,44-,45+,46+,47?,48+,49+,51?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEOXEWZCLYMKP-CXBROEQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC2CC(OC(CC(=O)O1)C(C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)OC5CCC(C(O5)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]2CC(O[C@H](CC(=O)O1)[C@@H]([C@H]2O[C@H]3C(C([C@@H](C(O3)C)O[C@H]4CC([C@H](C(O4)C)O)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)O[C@H]5CC[C@@H](C(O5)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H90N2O15Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

999.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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